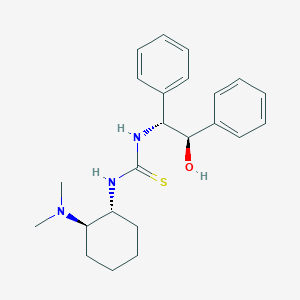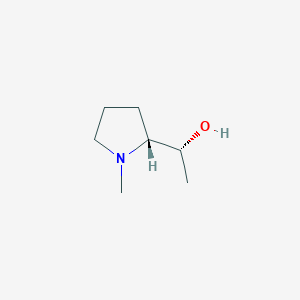![molecular formula C13H9BrFN3 B12946958 6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the 2-fluorobenzyl group is introduced using a suitable benzyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8-(3-fluorobenzyl)imidazo[1,2-a]pyrazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H9BrFN3 |
|---|---|
Molekulargewicht |
306.13 g/mol |
IUPAC-Name |
6-bromo-8-[(2-fluorophenyl)methyl]imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H9BrFN3/c14-12-8-18-6-5-16-13(18)11(17-12)7-9-3-1-2-4-10(9)15/h1-6,8H,7H2 |
InChI-Schlüssel |
XUPCPHUDTSBFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)


![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)





